Fmoc-3,4-Dimethyl-D-Phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

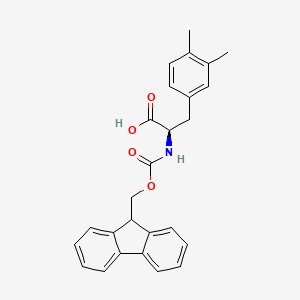

Fmoc-3,4-Dimethyl-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3,4-dimethyl-D-phenylalanine. This modification enhances the compound’s stability and makes it suitable for various synthetic applications, particularly in peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-Dimethyl-D-Phenylalanine typically involves the following steps:

Synthesis of 3,4-Dimethyl-D-Phenylalanine: This can be achieved through various organic synthesis methods, such as the Strecker synthesis or asymmetric hydrogenation of the corresponding α,β-unsaturated amino acid.

Fmoc Protection: The amino group of 3,4-dimethyl-D-phenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of 3,4-dimethyl-D-phenylalanine using optimized reaction conditions to ensure high yield and purity.

Fmoc Protection: The protection step is scaled up, often using automated systems to handle large volumes of reagents and solvents efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3,4-Dimethyl-D-Phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.

Coupling Reactions: The compound can be used in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions.

Major Products

The major products formed from these reactions include:

Deprotected Amino Acid: Removal of the Fmoc group yields 3,4-dimethyl-D-phenylalanine.

Applications De Recherche Scientifique

Chemistry

Fmoc-3,4-Dimethyl-D-Phenylalanine is widely used in the synthesis of peptides and peptidomimetics. Its stability and reactivity make it an ideal building block for constructing complex peptide structures .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the role of methylated amino acids in biological systems .

Medicine

Its incorporation into peptides can enhance their stability and bioavailability .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in tissue engineering, drug delivery, and biosensing .

Mécanisme D'action

The mechanism of action of Fmoc-3,4-Dimethyl-D-Phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group can be removed, allowing the amino acid to participate in biological processes. The methyl groups on the phenyl ring can influence the compound’s hydrophobicity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Phenylalanine: Lacks the methyl groups on the phenyl ring, making it less hydrophobic compared to Fmoc-3,4-Dimethyl-D-Phenylalanine.

Fmoc-3,4-Dihydroxy-L-Phenylalanine: Contains hydroxyl groups instead of methyl groups, altering its reactivity and solubility.

Uniqueness

This compound is unique due to the presence of methyl groups on the phenyl ring, which enhance its hydrophobicity and influence its interaction with other molecules. This makes it particularly useful in the synthesis of hydrophobic peptides and materials .

Activité Biologique

Fmoc-3,4-Dimethyl-D-Phenylalanine (Fmoc-Dmp) is a derivative of phenylalanine that has garnered attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This article explores its biological activity, applications, and recent research findings.

Chemical Structure and Properties

Fmoc-Dmp is characterized by the presence of two methyl groups on the aromatic ring of the phenylalanine backbone. This modification enhances its hydrophobicity and influences its self-assembly properties, making it a valuable building block in peptide synthesis.

Biological Activity

1. Peptide Synthesis:

Fmoc-Dmp is primarily used in solid-phase peptide synthesis (SPPS), where it serves as a key amino acid building block. Its incorporation into peptides can enhance stability and bioactivity. The Fmoc group allows for easy deprotection under mild conditions, facilitating the synthesis of complex peptide structures .

2. Antimicrobial Properties:

Recent studies have indicated that Fmoc-conjugated amino acids, including Fmoc-Dmp, exhibit antimicrobial activity against various bacterial strains. Research has shown that these compounds can effectively target Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial membranes, although their efficacy against Gram-negative bacteria remains limited due to permeability issues .

3. Hydrogel Formation:

Fmoc-Dmp has been investigated for its ability to form hydrogels through self-assembly processes. These hydrogels are characterized by their thixotropic properties and can be utilized in drug delivery systems. The structural integrity of these gels is influenced by the concentration of Fmoc-Dmp and the conditions under which they are formed .

Case Studies

Study 1: Antimicrobial Efficacy

A formulation combining Fmoc-Dmp with aztreonam demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria in a mouse model. This study highlighted the potential of Fmoc-modified peptides in developing new therapeutic agents with broader antimicrobial spectra .

Study 2: Hydrogel Applications

Research on Fmoc-Dmp hydrogels revealed their capacity to support cell growth and retain cellular phenotype in both 2D and 3D cultures. These findings suggest potential applications in tissue engineering and regenerative medicine .

Research Findings

Recent investigations into the self-assembly mechanisms of Fmoc-Dmp have provided insights into its structural behavior:

- Self-Assembly Mechanisms: The self-assembly of Fmoc-Dmp into nanofibers is driven by π-π stacking interactions between aromatic side chains. This process is crucial for forming stable hydrogel networks that can encapsulate therapeutic agents .

- Rheological Properties: The rheological properties of Fmoc-Dmp-based hydrogels have been studied extensively, revealing that variations in pH and concentration significantly affect their mechanical properties. These hydrogels exhibit shear-thinning behavior, making them suitable for injectable drug delivery systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 303.39 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Gelation Temperature | Varies with concentration |

| Antimicrobial Activity | Effective against MRSA |

Propriétés

IUPAC Name |

(2R)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIEEWTOGXGNA-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.